

# An In-Depth Technical Guide to 4'-Bromobutyrophenone: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4'-Bromobutyrophenone

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## Introduction

**4'-Bromobutyrophenone**, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, comprising a reactive butyrophenone core and a bromine-substituted phenyl ring, render it a versatile building block for the construction of a diverse array of complex molecules. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of **4'-Bromobutyrophenone**, with a particular focus on its relevance to drug discovery and development.

## Compound Identification and Core Physical Properties

**4'-Bromobutyrophenone** is systematically known as 1-(4-bromophenyl)butan-1-one.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below, providing a crucial foundation for its handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
CAS Number	4981-64-0	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO	[1]
Molecular Weight	227.10 g/mol	[1]
IUPAC Name	1-(4-bromophenyl)butan-1-one	[1]
Synonyms	p-Bromobutyrophenone	[1]
Appearance	White to off-white solid	[3]
Melting Point	38-39 °C	[4]
Boiling Point	149-151 °C at 13 Torr	[4]
Density	1.334 g/cm <sup>3</sup> (predicted)	[4]
Solubility	Insoluble in water.	[5]
Storage	Sealed in a dry place at room temperature.	[3][4]

## Spectroscopic Characterization

The structural elucidation of **4'-Bromobutyrophenone** is confirmed through various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, data from structurally similar compounds and general spectroscopic principles allow for a reliable prediction of its key spectral features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butyryl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

<sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 190-200

ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon bearing the bromine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum of **4'-Bromobutyrophenone** will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685  $\text{cm}^{-1}$ . Other significant absorptions will include C-H stretching vibrations of the aromatic ring (around 3000-3100  $\text{cm}^{-1}$ ) and the aliphatic chain (around 2850-3000  $\text{cm}^{-1}$ ), as well as C=C stretching vibrations of the aromatic ring (around 1600 and 1485  $\text{cm}^{-1}$ ). The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600  $\text{cm}^{-1}$ .<sup>[6][7][8]</sup>

## Mass Spectrometry (MS)

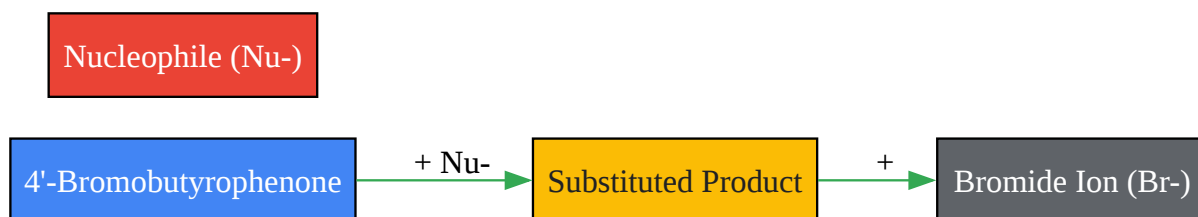
In mass spectrometry, **4'-Bromobutyrophenone** is expected to exhibit a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.<sup>[9][10]</sup> The fragmentation pattern will likely involve cleavage at the alpha-position to the carbonyl group, leading to the formation of the bromobenzoyl cation as a prominent fragment.<sup>[11][12][13]</sup>

## Chemical Properties and Reactivity

As an  $\alpha$ -haloketone, **4'-Bromobutyrophenone** is a versatile electrophile that participates in a variety of chemical transformations. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack.

## Nucleophilic Substitution Reactions

The bromine atom in **4'-Bromobutyrophenone** can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.



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Caption: Nucleophilic substitution at the  $\alpha$ -carbon of **4'-Bromobutyrophenone**.

## Synthesis of Heterocycles

The bifunctional nature of **4'-Bromobutyrophenone**, possessing both an electrophilic carbonyl carbon and an electrophilic  $\alpha$ -carbon, makes it an ideal precursor for the synthesis of various heterocyclic systems. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are common scaffolds in many biologically active compounds.

## Synthesis and Purification

The most common and industrially viable method for the synthesis of **4'-Bromobutyrophenone** is the Friedel-Crafts acylation of bromobenzene with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[14][15][16]</sup>

## Experimental Protocol: Friedel-Crafts Acylation

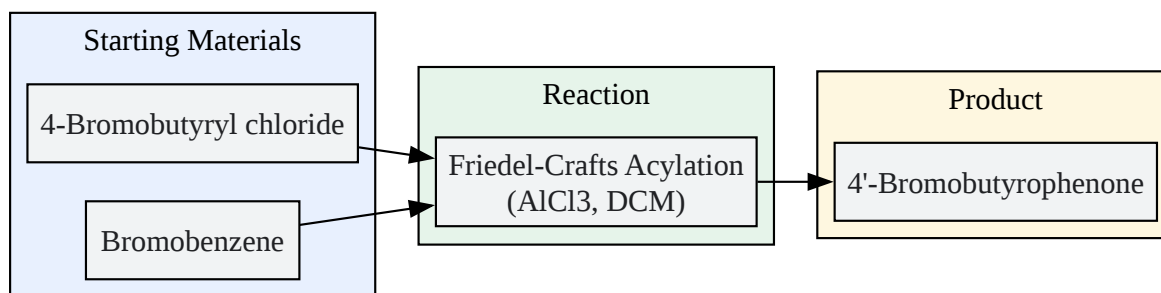
Materials:

- Bromobenzene
- 4-Bromobutyryl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, saturated

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of 4-bromobutyryl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
- After the addition is complete, add bromobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
- Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



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Caption: Synthesis workflow for **4'-Bromobutyrophenone** via Friedel-Crafts acylation.

## Purification by Recrystallization

The crude **4'-Bromobutyrophenone** can be purified by recrystallization from a suitable solvent, such as ligroin or a mixture of ethanol and water.<sup>[4][14][17]</sup>

Procedure:

- Dissolve the crude product in a minimal amount of hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
- Allow the hot, saturated solution to cool slowly to room temperature, during which time crystals of the purified product should form.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Applications in Drug Development

**4'-Bromobutyrophenone** is a valuable synthon for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system

(CNS).[5] The butyrophenone scaffold is a well-established pharmacophore in a number of antipsychotic drugs. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. While specific examples of marketed drugs directly synthesized from **4'-Bromobutyrophenone** are not extensively documented in publicly available literature, its utility as a key intermediate is evident in the synthesis of various investigational compounds and in the construction of compound libraries for high-throughput screening.

## Safety and Toxicology

**4'-Bromobutyrophenone** is classified as harmful if swallowed and causes skin and serious eye irritation.[3][18][19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

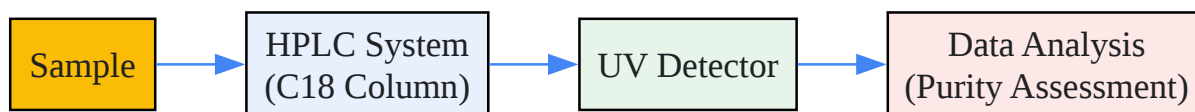
GHS Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet (SDS).

## Analytical Methods for Purity Determination

The purity of **4'-Bromobutyrophenone** can be effectively determined using high-performance liquid chromatography (HPLC).[1] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) provides good separation and quantification. Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile impurities.[21]



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Caption: Analytical workflow for purity determination of **4'-Bromobutyrophenone** by HPLC.

## Conclusion

**4'-Bromobutyrophenone** is a chemical intermediate of significant value to the scientific research community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in the laboratory.

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